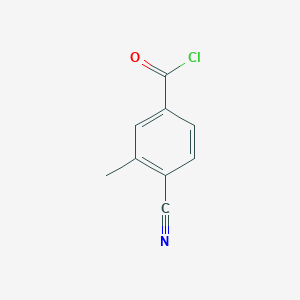

4-Cyano-3-methylbenzoyl chloride

Description

Strategic Importance of Acyl Halides as Activated Carboxylic Acid Derivatives

Acyl halides, also known as acid halides, are organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen. teachy.aiwikipedia.org This substitution transforms the relatively unreactive carboxylic acid into a highly reactive acyl halide. The carbonyl carbon in an acyl halide is significantly more electrophilic due to the strong electron-withdrawing inductive effect of the halogen atom, which makes it an excellent leaving group. fiveable.me

This enhanced reactivity makes acyl halides crucial intermediates in organic synthesis. teachy.appquora.com They readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles, including water, alcohols, amines, and carbanions, to form carboxylic acids, esters, amides, and ketones, respectively. fiveable.me This versatility establishes acyl halides as fundamental building blocks for creating more complex molecules, playing a vital role in the production of numerous commercial products, including pharmaceuticals and polymers. teachy.aiteachy.app The synthesis of aspirin, for instance, can involve the use of an acyl halide. teachy.ai

Influence of Aromatic Substituents on Electrophilicity and Reactivity of Benzoyl Chlorides

The reactivity of a benzoyl chloride is profoundly influenced by the nature and position of substituents on the aromatic ring. msu.edu These substituents can either donate or withdraw electron density from the benzene (B151609) ring, which in turn affects the electrophilicity of the carbonyl carbon. This influence is a combination of two primary electronic effects: the inductive effect and the resonance effect. libretexts.org

Activating Groups: Electron-donating groups (e.g., alkyl, hydroxyl, alkoxy) increase the electron density of the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon. These groups are known as activating groups because they make the ring more susceptible to electrophilic aromatic substitution, although they have a nuanced effect on the reactivity of the benzoyl chloride itself. msu.edurutgers.edu

Deactivating Groups: Electron-withdrawing groups (e.g., nitro, cyano, carbonyl) decrease the electron density of the ring. msu.edulibretexts.org This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. Halogens are generally considered deactivators due to their strong inductive effect, which outweighs their electron-donating resonance effect. libretexts.org

The position of the substituent (ortho, meta, or para) relative to the benzoyl chloride group also plays a critical role in determining its electronic influence and, consequently, the regioselectivity of further reactions. rutgers.edu

| Substituent Group | Classification | Primary Electronic Effect | Influence on Reactivity toward Electrophiles |

|---|---|---|---|

| -NH2, -OH, -OR | Strongly Activating | Resonance (Donating) | Increases reactivity significantly |

| -R (Alkyl) | Activating | Inductive (Donating) | Increases reactivity |

| -F, -Cl, -Br, -I | Deactivating | Inductive (Withdrawing) > Resonance (Donating) | Decreases reactivity moderately |

| -C=O, -CO2H, -CO2R | Deactivating | Inductive & Resonance (Withdrawing) | Decreases reactivity |

| -CN, -NO2 | Strongly Deactivating | Inductive & Resonance (Withdrawing) | Decreases reactivity significantly |

Rationale for Investigating 4-Cyano-3-methylbenzoyl Chloride in Contemporary Chemical Research

The specific structure of this compound, with a cyano group at the para position and a methyl group at the meta position relative to the acyl chloride, presents a unique combination of electronic effects. The cyano (-CN) group is a powerful electron-withdrawing group, both by induction and resonance, which significantly enhances the electrophilicity of the carbonyl carbon. libretexts.org The methyl (-CH₃) group is a weak electron-donating group via induction. msu.edu

This distinct substitution pattern makes this compound a valuable intermediate for several reasons:

Enhanced Reactivity: The strong deactivating effect of the para-cyano group makes the acyl chloride highly susceptible to nucleophilic attack, potentially allowing for reactions under milder conditions.

Regiocontrol: The substituents provide defined electronic properties to the aromatic ring, which can direct subsequent chemical modifications.

Access to Complex Scaffolds: As a substituted benzoyl chloride, it serves as a key building block for synthesizing complex molecules. For example, substituted benzoyl chlorides are coupled with anilines to create benzanilides, a class of compounds investigated for various pharmacological activities, including as potential potassium channel openers. nih.gov They are also used to synthesize diamides, which have shown potential as urease inhibitors and antimicrobial agents. researchgate.net

The parent compound, 4-Cyano-3-methylbenzoic acid, is a known chemical entity, and its availability provides a direct precursor for the synthesis of the corresponding acyl chloride. chemscene.comnih.govsigmaaldrich.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H7NO2 | nih.govsigmaaldrich.com |

| Molecular Weight | 161.16 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | 4-cyano-3-methylbenzoic acid | nih.gov |

| CAS Number | 73831-13-7 | nih.gov |

Overview of Research Trajectories in Substituted Benzoyl Chloride Chemistry

Current research involving substituted benzoyl chlorides is diverse and focuses on their application as intermediates for functional materials and biologically active molecules. google.com A primary trajectory involves their use in the synthesis of novel pharmaceutical agents. Researchers synthesize series of compounds, such as benzanilides and diamides, by reacting various substituted benzoyl chlorides with appropriate amine-containing molecules. nih.govresearchgate.net These new derivatives are then screened for biological activities, leading to the discovery of potent drug candidates. nih.gov

Another significant area of research is in materials science, where bifunctional molecules containing acyl chloride groups are used in polymerization reactions to create high-performance polymers like polyamides and polyesters. wikipedia.org The synthesis of 4-cyanobenzoic acid and its derivatives, for example, is noted for its utility as a precursor for functional polymer monomers and liquid crystals. google.com The development of efficient and selective synthesis methods for substituted benzoyl chlorides and their parent benzoic acids remains an active area of investigation, aiming to provide cost-effective and environmentally benign routes to these important chemical intermediates. google.comgoogle.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyano-3-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c1-6-4-7(9(10)12)2-3-8(6)5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMONGHDYVFYZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303123 | |

| Record name | 4-Cyano-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160759-52-3 | |

| Record name | 4-Cyano-3-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160759-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyano 3 Methylbenzoyl Chloride

Precursor Synthesis and Functional Group Interconversion Pathways

The efficient synthesis of 4-Cyano-3-methylbenzoyl chloride is fundamentally dependent on the availability and synthesis of its immediate precursor, 4-Cyano-3-methylbenzoic acid. Various routes have been explored, involving the strategic introduction and conversion of functional groups on the benzene (B151609) ring.

Synthesis of 4-Cyano-3-methylbenzoic Acid: Established Routes and Novel Approaches

The primary and most established route to 4-Cyano-3-methylbenzoic acid involves a multi-step sequence starting from an appropriately substituted toluene (B28343) or benzoic acid derivative. A common strategy is the Sandmeyer reaction, which converts an amino group into a cyano group. google.com

This process typically begins with a compound like 4-amino-3-methylbenzoic acid. The amino group is first converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. The resulting diazonium salt is then treated with a cyanide source, commonly copper(I) cyanide, to introduce the cyano group onto the aromatic ring, yielding 4-Cyano-3-methylbenzoic acid. google.com

Alternative approaches may involve the oxidation of the methyl group of a precursor like 4-cyano-3-methyltoluene. However, controlling the oxidation to selectively form the carboxylic acid without affecting the cyano group can present challenges.

Side-Chain Halogenation of Related Toluene Derivatives for Acyl Chloride Precursors

An alternative pathway to the carboxylic acid precursor involves the halogenation of the methyl group on a related toluene derivative. For instance, a compound like 4-methyl-2-cyanotoluene could undergo free-radical halogenation on the methyl group to form a benzyl (B1604629) halide. This intermediate can then be hydrolyzed to the corresponding benzyl alcohol, which is subsequently oxidized to the carboxylic acid. A patent describes a similar process where 4-methyl benzoic acids undergo side-chain chlorination to produce 4-chloromethyl benzoic acids, which are then converted to the acyl chloride. google.com This highlights the industrial relevance of side-chain functionalization as a route to acid chloride precursors.

Direct Acyl Chloride Formation from Carboxylic Acid Analogues

The final and critical step in the synthesis is the conversion of the carboxylic acid group of 4-Cyano-3-methylbenzoic acid into an acyl chloride group. This is a standard transformation in organic chemistry, with several well-established reagents and methods.

Reaction of 4-Cyano-3-methylbenzoic Acid with Chlorinating Reagents (e.g., Thionyl Chloride, Oxalyl Chloride)

The most common and efficient method for preparing this compound is the direct reaction of 4-Cyano-3-methylbenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this purpose. orgsyn.orgprepchem.com The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux. prepchem.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Oxalyl chloride ((COCl)₂) is another effective reagent for this conversion and is sometimes preferred for its milder reaction conditions and the gaseous nature of all its byproducts (CO, CO₂, HCl). google.com

Table 1: Common Chlorinating Reagents

| Reagent | Formula | Typical Conditions | Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux, often with excess reagent | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | Often at room temperature, with a catalyst | CO, CO₂, HCl |

Investigation of Catalytic Systems for Enhanced Reaction Efficiency

To improve the rate and efficiency of the chlorination reaction, catalytic systems are often employed. For reactions involving thionyl chloride or oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is frequently added. impactfactor.org The DMF acts as a catalyst by first reacting with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent acylating agent than the chlorinating agent itself.

Pyridine (B92270) is another catalyst that can be used, particularly with thionyl chloride. google.com It functions by reacting with the initially formed hydrogen chloride, thereby preventing potential side reactions and promoting the forward reaction. A patent for a similar process notes that the use of a pyridine catalyst at a concentration of 0.01% to 0.5% of the raw acid mass can lead to high yields and purity. google.com

Process Optimization and Scale-Up Considerations

For industrial-scale production, optimization of the synthesis is crucial. Key considerations include reaction time, temperature, reagent stoichiometry, and purification methods. When using thionyl chloride, employing it in excess not only serves as a reagent but also as a solvent, helping to ensure the complete conversion of the carboxylic acid. prepchem.com

After the reaction is complete, the excess thionyl chloride is typically removed by distillation at atmospheric pressure. The final product, this compound, is then purified by vacuum distillation to obtain a high-purity product. orgsyn.orgprepchem.com Careful control of the distillation pressure and temperature is necessary to prevent thermal decomposition of the product. The choice of catalyst and its concentration is also a critical parameter for optimization, balancing reaction speed with cost and potential purification challenges. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Final Product |

| 4-Cyano-3-methylbenzoic acid | Direct Precursor |

| 4-amino-3-methylbenzoic acid | Starting material for precursor synthesis |

| 4-methyl-2-cyanotoluene | Potential starting material for precursor synthesis |

| 4-chloromethyl benzoic acid | Intermediate in an alternative precursor pathway google.com |

| Thionyl chloride | Chlorinating Reagent |

| Oxalyl chloride | Chlorinating Reagent |

| Phosphorus pentachloride | Chlorinating Reagent |

| N,N-dimethylformamide (DMF) | Catalyst |

| Pyridine | Catalyst |

| Sodium nitrite | Reagent for diazotization |

| Copper(I) cyanide | Reagent for Sandmeyer reaction |

| Hydrogen chloride | Byproduct/Reagent |

| Sulfur dioxide | Byproduct |

| Carbon monoxide | Byproduct |

Evaluation of Solvent Systems and Temperature Profiles

The conversion of 4-cyano-3-methylbenzoic acid to this compound is typically accomplished using a chlorinating agent. The choice of solvent and the temperature at which the reaction is conducted are critical parameters that significantly influence the reaction rate, yield, and purity of the final product.

Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). libretexts.org The reaction with thionyl chloride is widely used due to its efficiency and the convenient removal of byproducts, which are gaseous (SO₂ and HCl). libretexts.orgsciencemadness.org

The selection of a solvent is often dictated by the chosen chlorinating agent and the desired reaction temperature. Aprotic solvents are generally preferred to avoid unwanted side reactions with the highly reactive acyl chloride product. The temperature profile of the reaction is carefully controlled to ensure complete conversion while minimizing the formation of impurities. Often, the reaction is initiated at a lower temperature and then gently heated to drive it to completion. For instance, reactions with thionyl chloride are often carried out at reflux temperature. commonorganicchemistry.com

Table 1: Evaluation of Solvent Systems and Temperature Profiles for Acyl Chloride Synthesis

| Solvent System | Chlorinating Agent | Typical Temperature Profile | Remarks |

|---|---|---|---|

| Neat (No Solvent) | Thionyl Chloride | Reflux (approx. 76 °C) | Often provides a fast and clean reaction. chemicalforums.com Excess thionyl chloride can be removed by distillation. chemicalforums.com |

| Dichloromethane (DCM) | Oxalyl Chloride | Room Temperature | A common choice for milder reaction conditions. commonorganicchemistry.com |

| Toluene | Thionyl Chloride | Reflux (approx. 111 °C) | Higher boiling point can facilitate reaction completion. |

| Acetonitrile (B52724) | Thionyl Chloride | Room Temperature to Reflux | Can be a suitable solvent for making acid chlorides. |

| Diethyl Ether | Oxalyl Chloride | Low Temperature to Room Temperature | Often used for small-scale preparations. |

The presence of a catalyst, such as a catalytic amount of N,N-dimethylformamide (DMF), can significantly accelerate the reaction rate, particularly when using thionyl chloride or oxalyl chloride. commonorganicchemistry.com The catalyst facilitates the formation of the Vilsmeier reagent, which is a highly reactive chlorinating species. wikipedia.orgwikipedia.orgenamine.net

Strategies for Maximizing Yield and Purity in Preparative Synthesis

Achieving high yield and purity in the synthesis of this compound necessitates careful control over reaction conditions and purification procedures.

One key strategy is the use of an excess of the chlorinating agent to ensure the complete conversion of the starting carboxylic acid. Typically, a 1.5 to 2-fold excess of thionyl chloride or oxalyl chloride is employed. Following the reaction, the excess chlorinating agent and any volatile byproducts are removed under reduced pressure. researchgate.net This step is crucial as residual chlorinating agents can interfere with subsequent reactions.

The purity of the starting material, 4-cyano-3-methylbenzoic acid, is also paramount. Impurities in the starting material can lead to the formation of undesired side products, complicating the purification of the final acyl chloride.

Fractional distillation under reduced pressure is a common method for purifying acyl chlorides. However, given the reactivity of the acyl chloride functional group, care must be taken to avoid decomposition at high temperatures. It is often recommended to use the crude acyl chloride directly in the next synthetic step after removing the excess chlorinating agent, especially for small-scale preparations. researchgate.net

To monitor the reaction progress and assess the purity of the product, analytical techniques such as Thin Layer Chromatography (TLC) can be employed. However, due to the high reactivity of acyl chlorides, they can be hydrolyzed by the silica (B1680970) gel on the TLC plate. researchgate.net Therefore, it is common to quench a small aliquot of the reaction mixture with an alcohol (e.g., methanol) to form the corresponding ester, which is more stable and can be easily analyzed by TLC or Gas Chromatography (GC).

Green Chemistry Alternatives in Acyl Chloride Production

Traditional methods for acyl chloride synthesis often rely on hazardous reagents like thionyl chloride and phosgene (B1210022), which raise environmental and safety concerns. wikipedia.orgwikipedia.org Green chemistry principles encourage the development of more environmentally benign alternatives. pjoes.com

One greener approach involves the use of alternative chlorinating agents that are less toxic and produce fewer harmful byproducts. For example, the use of cyanuric chloride in the presence of a tertiary amine has been explored as a phosgene-free method for acyl chloride synthesis. researchgate.net

Another avenue of research is the development of catalytic methods that minimize the use of stoichiometric reagents. While catalytic DMF is common, research into more efficient and recyclable catalysts is ongoing.

The use of safer and more sustainable solvents is also a key aspect of green chemistry. enamine.net Supercritical fluids, such as supercritical carbon dioxide, have been investigated as alternative reaction media for some chemical transformations, offering advantages in terms of reduced solvent waste and easier product separation. While not yet standard for this specific synthesis, it represents a potential future direction.

Furthermore, flow chemistry presents a promising green alternative for the synthesis of reactive intermediates like acyl chlorides. acs.org Performing the reaction in a continuous flow reactor can enhance safety by minimizing the volume of hazardous materials at any given time and can also improve reaction control and efficiency. acs.org For instance, the in-situ generation of phosgene from chloroform (B151607) in a flow system has been reported for use in subsequent reactions, including the formation of acyl chlorides. acs.org

Reactivity and Mechanistic Studies of 4 Cyano 3 Methylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The reaction of 4-Cyano-3-methylbenzoyl chloride with nitrogen-based nucleophiles is a direct and efficient method for the synthesis of a variety of N-substituted 4-cyano-3-methylbenzamides.

This compound reacts readily with primary and secondary amines to produce the corresponding secondary and tertiary amides, respectively. masterorganicchemistry.com These reactions are typically rapid and high-yielding, often carried out at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). hud.ac.uk The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction, preventing the protonation of the amine nucleophile. hud.ac.uk This method is a cornerstone of amide synthesis due to its efficiency and broad applicability. organic-chemistry.org

The general procedure involves dissolving the acyl chloride in a suitable solvent, adding the amine, and then introducing the base. hud.ac.uk The resulting amide can often be isolated through simple precipitation and filtration. hud.ac.uk

| Amine Nucleophile | Product | Amide Type |

|---|---|---|

| Aniline (C₆H₅NH₂) | N-phenyl-4-cyano-3-methylbenzamide | Secondary |

| Benzylamine (C₆H₅CH₂NH₂) | N-benzyl-4-cyano-3-methylbenzamide | Secondary |

| Pyrrolidine (C₄H₉N) | (4-Cyano-3-methylphenyl)(pyrrolidin-1-yl)methanone | Tertiary |

Reacting this compound with hydrazine (B178648) (H₂N-NH₂) or its derivatives yields benzohydrazides. mdpi.com These compounds, containing a -CONHNH₂ functional group, are stable, crystalline solids and serve as important precursors in medicinal chemistry for the synthesis of various heterocyclic compounds like pyrazoles and oxadiazoles. nih.gov The reaction proceeds via the same nucleophilic acyl substitution mechanism, where one of the nitrogen atoms of the hydrazine molecule acts as the nucleophile. mdpi.com

This compound is readily converted to the corresponding benzoate (B1203000) esters through reaction with various alcohols or phenols. This esterification process, often referred to as alcoholysis of an acyl chloride, typically requires a base, such as pyridine, to scavenge the HCl generated. sigmaaldrich.com The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acyl chloride. This method is highly effective for synthesizing esters from primary, secondary, and even tertiary alcohols, as the high reactivity of the acyl chloride overcomes the steric hindrance and lower nucleophilicity of bulky alcohols.

| Hydroxyl Nucleophile | Product | Ester Type |

|---|---|---|

| Methanol (CH₃OH) | Methyl 4-cyano-3-methylbenzoate | Methyl Ester |

| Ethanol (C₂H₅OH) | Ethyl 4-cyano-3-methylbenzoate | Ethyl Ester |

| Phenol (B47542) (C₆H₅OH) | Phenyl 4-cyano-3-methylbenzoate | Phenyl Ester |

In a reaction analogous to esterification, this compound can react with sulfur-containing nucleophiles, such as thiols (R-SH), to form thioesters (R-S-CO-Ar). The chemistry of thioesters is similar to that of acid chlorides, though they are generally less reactive. lscollege.ac.in The reaction proceeds through nucleophilic attack by the highly nucleophilic sulfur atom on the carbonyl carbon, followed by the elimination of the chloride ion. Thioesters are significant in both organic synthesis and biochemistry.

The mechanism for the nucleophilic acyl substitution of this compound is a two-step process known as addition-elimination. masterorganicchemistry.com

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination: The intermediate is unstable and collapses. The C=O pi bond is reformed, and the chloride ion is ejected as the leaving group. libretexts.org

The rate of these reactions is influenced by several factors:

The Nucleophile: Stronger nucleophiles react faster.

The Solvent: Polar solvents can stabilize the charged intermediate.

Electronic Effects: The reactivity of the acyl chloride is significantly enhanced by the electron-withdrawing cyano group at the para-position, which increases the partial positive charge on the carbonyl carbon. The methyl group at the meta-position has a weak electron-donating inductive effect, which has a minor counteracting influence.

While specific kinetic data for this compound is not extensively reported, kinetic investigations for similar reactions are well-established. beilstein-journals.org Such studies typically involve monitoring the reaction progress over time using techniques like UV-Vis spectrophotometry, especially if there is a change in the chromophore of the system. beilstein-journals.org By conducting reactions under pseudo-first-order conditions (i.e., with a large excess of the nucleophile), the rate constants for the nucleophilic attack can be determined. beilstein-journals.org These kinetic studies are crucial for quantifying the reactivity and understanding the influence of different substituents on the reaction mechanism, often correlated through linear free-energy relationships like the Hammett equation. mdpi.comnih.gov

Amidation with Nitrogen-Containing Nucleophiles for Benzamide (B126) Synthesis

Hydrolytic Pathways and Environmental Fate Studies

The reactivity of this compound is significantly influenced by the acyl chloride functional group, which is highly susceptible to hydrolysis. Acyl chlorides are among the most reactive carboxylic acid derivatives towards nucleophilic attack. chemguideforcie.co.uk Their rapid hydrolysis in the presence of water is a key characteristic, proceeding more readily than that of alkyl or aryl chlorides. savemyexams.com This enhanced reactivity is attributed to the electronic structure of the carbonyl group, where the carbon atom is bonded to two strongly electronegative atoms (oxygen and chlorine). This creates a highly electrophilic carbon center, making it a prime target for nucleophiles like water. savemyexams.com

The hydrolysis of this compound is expected to follow a nucleophilic acyl substitution mechanism, similar to that of benzoyl chloride. biologyinsights.comrsc.org The process begins with the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.org This intermediate is unstable and quickly collapses by eliminating the chloride ion, which is an excellent leaving group. The final step involves the deprotonation of the protonated carboxylic acid by a water molecule or the released chloride ion, yielding 4-Cyano-3-methylbenzoic acid and hydrochloric acid. biologyinsights.com

From an environmental perspective, the rapid hydrolysis of this compound is the primary factor determining its fate. Should it be released into an aquatic environment, it would be expected to hydrolyze quickly, with a half-life likely in the order of hours, similar to other reactive chlorides like benzyl (B1604629) chloride. nih.gov The primary degradation product would be 4-Cyano-3-methylbenzoic acid. Therefore, the environmental impact would largely be associated with the properties of this resulting carboxylic acid and the localized decrease in pH due to the formation of hydrochloric acid. Due to its high reactivity with water, bioaccumulation is not expected, as the parent compound would not persist in the environment.

Reduction Chemistry of the Acyl Chloride Moiety

The acyl chloride group in this compound is a versatile handle for reduction reactions, allowing for the synthesis of both aldehydes and alcohols depending on the choice of reducing agent and reaction conditions.

The conversion of an acyl chloride to an aldehyde is a delicate transformation, as aldehydes are themselves susceptible to further reduction. Therefore, this selective reduction requires the use of less reactive, sterically hindered, or specialized hydride reagents that can stop the reaction at the aldehyde stage. chemistrysteps.com

A common reagent for this purpose is Lithium tri(t-butoxy)aluminum hydride, LiAl(OᵗBu)₃H. This reagent is a derivative of the powerful Lithium Aluminum Hydride (LiAlH₄), but its reactivity is moderated by the bulky tert-butoxy (B1229062) groups. chemistrysteps.com It reacts more rapidly with the highly electrophilic acyl chloride than with the resulting aldehyde, allowing for the isolation of the aldehyde product, in this case, 4-Cyano-3-methylbenzaldehyde. To achieve high selectivity, these reactions are often carried out at low temperatures, such as -78 °C. chemistrysteps.com

Other methods for the selective reduction of acyl chlorides to aldehydes include:

Rosenmund Reduction : This classic method involves the catalytic hydrogenation of the acyl chloride over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). The "poison," such as quinoline-sulfur, deactivates the catalyst just enough to prevent the over-reduction of the aldehyde to an alcohol.

Hydrosilanes : Certain organosilanes, in the presence of a catalyst or promoter, can achieve chemoselective reduction. For instance, 1-hydrosilatrane has been shown to reduce benzoyl chlorides to benzaldehydes at room temperature without significant over-reduction to the alcohol. themjalab.com

Sodium Borohydride (NaBH₄) : While generally less reactive than LiAlH₄, under specific controlled conditions, NaBH₄ has been used for the reliable synthesis of benzaldehydes from benzoyl chlorides. nih.gov

The choice of method depends on factors like substrate tolerance, desired yield, and reaction scale.

For the complete reduction of this compound to the corresponding primary alcohol, (4-cyano-3-methylphenyl)methanol, a strong and unhindered reducing agent is required. Lithium Aluminum Hydride (LiAlH₄) is the most common and effective reagent for this transformation. masterorganicchemistry.comquora.com

The mechanism involves a two-step reduction process. First, a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to yield 4-Cyano-3-methylbenzaldehyde. chemistrysteps.comchemistrysteps.com However, because the aldehyde is also highly reactive towards LiAlH₄ and the reagent is typically used in excess, it is immediately reduced further in a second hydride attack. masterorganicchemistry.com This second step forms an alkoxide intermediate. A final aqueous or acidic workup step is then necessary to protonate the alkoxide, yielding the final product, (4-cyano-3-methylphenyl)methanol. uop.edu.pk

Due to the high reactivity of LiAlH₄, these reactions must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as the reagent reacts violently with water and other protic solvents. chemistrysteps.com While Sodium Borohydride (NaBH₄) can also reduce acyl chlorides to alcohols, LiAlH₄ is generally more potent and widely used for the reduction of carboxylic acid derivatives, including acyl chlorides. chemistrysteps.commasterorganicchemistry.com

Exploration of Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) on the benzene ring of this compound is governed by the combined directing and activating/deactivating effects of the three existing substituents: the acyl chloride group (-COCl), the methyl group (-CH₃), and the cyano group (-CN). researchgate.net

The directing effects of these groups are as follows:

Acyl Chloride (-COCl) : This is a powerful electron-withdrawing group due to both induction and resonance. It is strongly deactivating and a meta-director.

Cyano (-CN) : This group is also strongly electron-withdrawing through induction and resonance. It is deactivating and a meta-director.

Methyl (-CH₃) : This is an electron-donating group through hyperconjugation and induction. It is activating and an ortho, para-director.

Analyzing the substitution pattern on the ring (C1-COCl, C3-CH₃, C4-CN), we can predict the likely positions for an incoming electrophile (E⁺):

| Position | Directing Influence From -CH₃ (Activating) | Directing Influence From -CN (Deactivating) | Directing Influence From -COCl (Deactivating) | Overall Likelihood |

| C2 | Ortho | Meta | Ortho | Possible. Directed here by the activating methyl group. |

| C5 | Para | Ortho | Meta | Possible. Directed here by the deactivating acyl chloride group. |

| C6 | Ortho | Para | Meta | Highly Likely. This position is ortho to the activating methyl group and meta to both the deactivating cyano and acyl chloride groups. The directing effects of all three substituents align for this position. |

Computational Chemistry and Theoretical Studies of Reactivity

Computational methods provide powerful tools for understanding the intrinsic electronic properties and reaction mechanisms of molecules like this compound without the need for laboratory experiments.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of chemical systems. acs.org For this compound, DFT calculations can elucidate various aspects of its chemical behavior.

Reaction Pathway Analysis: DFT can be used to model the entire energy profile of a reaction, such as hydrolysis or reduction. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction coordinate diagram can be constructed. This allows for the determination of activation energies, which provides a theoretical basis for reaction rates and helps to confirm or propose reaction mechanisms. For example, a DFT study could compare the energy barriers for the associative and dissociative pathways in the hydrolysis of this compound.

Electronic Property Prediction: DFT calculations can determine key electronic properties that govern reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would clearly show the highly electrophilic nature of the carbonyl carbon, making it the primary site for nucleophilic attack. It would also show the electronic effects of the substituents on the aromatic ring. mdpi.com

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and location of the LUMO indicate the most likely site for a nucleophilic attack, while the HOMO indicates the site of electrophilic attack. For this molecule, the LUMO would likely be centered on the acyl chloride group and the aromatic ring.

Atomic Charges: DFT can calculate the partial charges on each atom (e.g., using Natural Bond Orbital analysis). This data quantifies the electrophilicity of the carbonyl carbon and the influence of the methyl and cyano groups on the electron distribution in the benzene ring, helping to rationalize the regioselectivity observed in electrophilic aromatic substitution reactions. researchgate.net

By applying these theoretical tools, researchers can gain deep insights into the stability, reactivity, and potential reaction pathways of this compound, complementing and guiding experimental studies. mdpi.com

Transition State Analysis and Activation Energy Determination

No published studies were identified that have investigated the transition states or determined the activation energies for reactions involving this compound. This information is crucial for understanding the kinetics and mechanisms of its chemical transformations.

Conformational Analysis and Electronic Structure Investigations

There is a lack of available data from conformational analysis or electronic structure investigations for this compound. Such studies would provide valuable insights into the molecule's three-dimensional structure, stability of different conformers, and the distribution of electron density, which are fundamental to predicting its reactivity.

Applications of 4 Cyano 3 Methylbenzoyl Chloride in Complex Molecular Synthesis

Building Block for Diverse Heterocyclic Scaffolds

The reactivity of 4-cyano-3-methylbenzoyl chloride lends itself to the construction of various heterocyclic systems, which are core structures in many biologically active compounds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridazines, Quinoxalines, Pyrroles)

Pyridazines: The synthesis of pyridazine (B1198779) derivatives can be achieved through various methods, including the inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides, which after subsequent denitrogenation, yield trisubstituted pyridazines. rsc.org Other approaches involve the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones or the TBAI/K2S2O8-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones. organic-chemistry.org

Quinoxalines: Quinoxalines are commonly synthesized via the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.govresearchgate.net This reaction can be catalyzed by various agents, including polymer-supported sulphanilic acid, to afford a diverse range of quinoxaline (B1680401) derivatives. researchgate.net Alternative green methodologies have also been developed, utilizing recyclable catalysts and aqueous reaction media. nih.gov

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is a fundamental method for constructing the pyrrole ring. organic-chemistry.org The reaction of this compound with appropriate precursors can lead to the formation of cyanopyrrole derivatives. researchgate.net For instance, the reaction of carbonyl derivatives of acetylene (B1199291) with 3,3-diaminoacrylonitriles can yield functionalized pyrroles. nih.gov

Synthesis of Oxygen-Containing Heterocycles (e.g., Coumarins, Furandiones)

Coumarins: Coumarin (B35378) synthesis often involves the Pechmann reaction, where a phenol (B47542) condenses with a β-ketoester. encyclopedia.pub The Perkin reaction, involving the condensation of a salicylaldehyde (B1680747) with an acetic anhydride, is another classical method. encyclopedia.pub this compound can be utilized to introduce the cyano- and methyl-substituted phenyl moiety into the coumarin scaffold, leading to the formation of 4-substituted coumarins. researchgate.net For example, 3-methylcoumarins can be synthesized from the reaction of α-methyl-cinnamoyl systems. ias.ac.in

Furandiones: While specific examples detailing the synthesis of furandiones directly from this compound are not prevalent in the provided search results, the reactivity of acyl chlorides suggests their potential use in acylation reactions of furan (B31954) derivatives or in ring-closing reactions to form the furandione core.

Synthesis of Mixed Heterocyclic Systems (e.g., Isoxazoles, Tetrazoles, 1,2,4-Oxadiazoles)

Isoxazoles: The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through a [3 + 2]-cycloaddition reaction between nitrile oxides and 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides in water. researchgate.netnih.gov This method provides an environmentally friendly route to these important heterocyclic structures. researchgate.netnih.gov

Tetrazoles: Tetrazoles are often synthesized from nitriles via cycloaddition reactions. researchgate.net A common method involves the reaction of an organic nitrile with sodium azide, often in the presence of a catalyst. organic-chemistry.org The cyano group of this compound can be converted to a tetrazole ring, a transformation useful in the synthesis of various pharmaceutical agents. google.com

1,2,4-Oxadiazoles: A prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of amidoximes with acylating agents. researchgate.netorganic-chemistry.org The acyl chloride functionality of this compound makes it a suitable acylating agent in this context. The process typically involves the conversion of a nitrile to an amidoxime, followed by acylation and subsequent cyclodehydration. nih.gov

Intermediate in the Synthesis of Functionalized Organic Molecules

Beyond its role in forming heterocyclic cores, this compound serves as a key intermediate for introducing specific functionalities into organic molecules, which is particularly valuable in the development of pharmaceuticals and agrochemicals.

Preparation of Advanced Pharmaceutical Intermediates

This compound is a valuable precursor in the synthesis of complex pharmaceutical intermediates. Its ability to undergo various chemical transformations allows for the construction of molecular scaffolds found in a range of therapeutic agents. For example, the related 4-cyanobenzoyl chloride is used in the synthesis of benzamide (B126) type trifluoromethyl-1,2,4-oxadiazoles, which have applications as antifungal agents. google.com The tetrazole moiety, which can be formed from the cyano group, is a key component in several non-peptide angiotensin-II inhibitors. google.com

Synthesis of Agrochemical Precursors (e.g., Herbicides, Fungicides, Insecticides)

In the field of agrochemicals, this compound and its derivatives are important building blocks. The diverse reactivity of this compound allows for the synthesis of a wide range of structures with potential herbicidal, fungicidal, or insecticidal properties. For instance, compounds derived from 4-cyanobenzoyl chlorides are used in the preparation of substances that control phytopathogenic fungi. google.com The specific substitution pattern of this compound can be strategically utilized to develop new agrochemical candidates with improved efficacy and selectivity.

Applications in Materials Science and Specialty Chemicals

The unique molecular architecture of this compound, featuring a rigid aromatic core, a reactive acyl chloride group, and a strongly polar cyano group, makes it a prime candidate for the synthesis of high-performance materials.

Precursor for Liquid Crystalline Compounds

This compound is a key intermediate in the synthesis of thermotropic liquid crystals, particularly those with a calamitic (rod-like) molecular shape. mdpi.comcolorado.edu The formation of liquid crystal phases, which exhibit properties between those of a conventional liquid and a solid crystal, is highly dependent on molecular structure. tcichemicals.com The defining characteristic of this precursor is the terminal cyano group, which possesses a large dipole moment. This feature is instrumental in creating molecules with significant dielectric anisotropy, a critical property for the operation of liquid crystal displays (LCDs). tcichemicals.com

The synthesis of liquid crystalline compounds using this precursor typically involves an esterification reaction. The acyl chloride group of this compound readily reacts with hydroxyl-containing compounds, such as phenols or alcohols that form the other part of the desired rod-like structure. This reaction creates a stable ester linkage and elongates the molecular core. The presence of the methyl group at the 3-position can influence the resulting material's physical properties, such as its melting point and the temperature range of its liquid crystalline phases (mesophases).

| Precursor Component | Role in Liquid Crystal Structure | Resulting Property |

| 4-Cyano-3-methylbenzoyl Moiety | Provides a strong dipole moment from the cyano group. | High dielectric anisotropy, essential for aligning molecules with an electric field in displays. tcichemicals.com |

| Forms a rigid part of the molecular core. | Contributes to the rod-like shape needed for mesophase formation. mdpi.com | |

| The methyl group can disrupt packing. | Potentially lowers the melting point and modifies the mesophase range. | |

| Acyl Chloride Group | Reactive site for ester bond formation. | Allows for the linking of different molecular fragments to build the final liquid crystal molecule. |

Development of Organic Electronic Materials (e.g., Semiconductors)

In the field of organic electronics, there is a significant demand for stable, high-performance n-type organic semiconductors for the construction of devices like complementary metal-oxide-semiconductor (CMOS)-like logic circuits. rsc.org The development of such materials has lagged behind their p-type counterparts due to a scarcity of suitable electron-deficient building blocks. rsc.org

Cyano-functionalized aromatic compounds are at the forefront of research to address this gap. rsc.orgacs.org The cyano group is a powerful electron-withdrawing moiety that effectively lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.govacs.org A deep-lying LUMO is a critical requirement for stable n-type conduction, as it facilitates electron injection and transport while increasing the material's resistance to oxidation in air. nih.govacs.org

This compound serves as an excellent starting material for incorporating this essential cyano functionality into larger, conjugated polymer or small molecule systems. Its acyl chloride group provides a convenient reactive handle to attach it to other aromatic units, extending the π-conjugation necessary for charge transport. The functionalization of semiconducting polymers with cyano groups has been shown to be a highly effective strategy for developing materials with deep LUMO levels, leading to high-performance n-type organic thin-film transistors (OTFTs) and other electronic devices. nih.govacs.org

| Feature of this compound | Impact on Organic Semiconductor Properties |

| Strongly Electron-Withdrawing Cyano Group | Lowers the LUMO energy level of the resulting polymer or molecule. nih.govacs.org |

| Enhances electron affinity, facilitating n-type charge transport. acs.org | |

| Improves the air stability of the n-type material. science.gov | |

| Reactive Acyl Chloride Group | Enables incorporation into various molecular architectures through esterification or amidation reactions. |

| Rigid Aromatic Ring | Contributes to the formation of ordered, crystalline domains in thin films, which is beneficial for charge mobility. |

Research has demonstrated that polymers based on cyano-functionalized building blocks exhibit significantly suppressed frontier molecular orbitals compared to their non-cyanated versions, leading to promising performance in OTFTs, organic solar cells, and organic thermoelectrics. rsc.orgnih.gov

Derivatization for Analytical Method Development

In analytical chemistry, particularly in chromatography, it is often necessary to chemically modify analytes before analysis to improve their detection or separation. This process is known as derivatization. researchgate.net Many biologically significant compounds, such as amines and alcohols, lack a strong chromophore, making them difficult to detect with high sensitivity using common techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. greyhoundchrom.com

Acyl chlorides, such as benzoyl chloride and its analogs, are widely used as derivatization reagents to overcome this limitation. researchgate.netgreyhoundchrom.com this compound can be employed for this purpose. It reacts with primary and secondary amines, as well as with alcohols and phenols, to form stable amide or ester derivatives, respectively. This reaction attaches the 4-cyano-3-methylbenzoyl group to the analyte. This group is a strong chromophore, meaning it absorbs UV light strongly, making the resulting derivative easily detectable at low concentrations. greyhoundchrom.com

The primary advantages of using a reagent like this compound for derivatization include:

Enhanced Sensitivity: The introduction of a strong UV-absorbing group allows for detection at much lower levels than the underivatized analyte.

Improved Chromatography: The derivatization process can alter the polarity and volatility of an analyte, potentially improving its chromatographic behavior and separation from other components in a complex mixture.

Broad Applicability: The reagent can react with a wide range of functional groups, making it versatile for the analysis of various classes of compounds. greyhoundchrom.com

The derivatization procedure is typically straightforward, involving the mixing of the sample with the reagent under basic conditions, followed by separation and detection of the labeled products by HPLC. researchgate.net

Advanced Spectroscopic and Structural Analysis Methodologies in Chemical Research

Elucidation of Reaction Product Structures via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity can be constructed.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 4-Cyano-3-methylbenzoyl chloride is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely display a complex splitting pattern due to the spin-spin coupling between the three non-equivalent protons on the benzene (B151609) ring.

Based on the substitution pattern, we would expect one singlet-like signal and two doublets. The proton at position 2, situated between the cyano and carbonyl chloride groups, would be the most deshielded due to the anisotropic effects of these electron-withdrawing groups. The proton at position 6 would likely appear as a doublet, coupled to the proton at position 5. Similarly, the proton at position 5 would present as a doublet, coupled to the proton at position 6. The methyl group protons would give rise to a sharp singlet, typically in the range of 2.3-2.6 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.1 - 8.3 | s | - |

| H-5 | 7.8 - 8.0 | d | 7.5 - 8.5 |

| H-6 | 7.6 - 7.8 | d | 7.5 - 8.5 |

| CH₃ | 2.4 - 2.6 | s | - |

Carbon NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon of the benzoyl chloride is the most deshielded and would appear at the lowest field (highest ppm value). The quaternary carbons, including the one bearing the cyano group and the one attached to the methyl group, would also be readily identifiable. The carbon of the cyano group itself has a characteristic chemical shift. The remaining aromatic carbons would appear in the typical aromatic region (120-140 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-4 (C-CN) | 138 - 142 |

| C-1 (C-COCl) | 135 - 138 |

| C-3 (C-CH₃) | 133 - 136 |

| C-5 | 130 - 133 |

| C-2 | 128 - 131 |

| C-6 | 125 - 128 |

| CN | 115 - 118 |

| CH₃ | 20 - 23 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the signals of H-2, H-5, and H-6 and their corresponding carbon atoms (C-2, C-5, and C-6), as well as the correlation between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the positions of the substituents. For instance, the methyl protons would show a correlation to C-3 and C-4. The proton H-2 would show correlations to the carbonyl carbon (C=O) and the carbon bearing the cyano group (C-4).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) and cyano (C≡N) stretching vibrations. The C=O stretch of an acyl chloride is typically found at a high frequency, around 1750-1800 cm⁻¹. The C≡N stretch is expected in the region of 2220-2240 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic ring and the methyl group, and C-Cl stretching.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| C≡N Stretch | 2220 - 2240 | Strong |

| C=O Stretch (Acyl Chloride) | 1750 - 1800 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-Cl Stretch | 650 - 850 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The C≡N triple bond, being highly polarizable, is expected to give a strong and sharp signal in the Raman spectrum, making it a particularly useful technique for identifying this functional group. google.com The symmetric stretching of the benzene ring is also typically Raman active. The C=O stretch, while strong in the IR, is often weaker in the Raman spectrum.

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C≡N Stretch | 2220 - 2240 | Strong |

| Symmetric Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C=O Stretch (Acyl Chloride) | 1750 - 1800 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Reaction Products

Mass spectrometry is an indispensable tool for determining the molecular weight and structural details of molecules by analyzing their mass-to-charge ratio (m/z) upon ionization. For a compound like this compound, electron ionization (EI) is a common technique that provides a characteristic fragmentation pattern, offering a fingerprint for its identification.

The molecular weight of this compound (C₉H₆ClNO) is 179.60 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 179, with a smaller M+2 peak at m/z 181 due to the natural abundance of the ³⁷Cl isotope (approximately one-third the intensity of the ³⁵Cl peak).

The fragmentation of this compound is predicted to follow patterns characteristic of acyl chlorides and aromatic compounds. libretexts.orgmiamioh.edu The primary fragmentation pathway involves the loss of the chlorine radical (Cl•) to form the stable 4-cyano-3-methylbenzoyl cation. chemicalbook.com This acylium ion is a prominent feature in the mass spectra of benzoyl chlorides and would be expected to be the base peak. nih.gov Further fragmentation can occur through the loss of carbon monoxide (CO) from the acylium ion.

Detailed Research Findings:

Initial Fragmentation: The most labile bond is the C-Cl bond. Cleavage of this bond results in the formation of a highly resonance-stabilized acylium ion.

[C₉H₆NO]⁺: m/z 144 (M - Cl)⁺

Secondary Fragmentation: The resulting acylium ion can subsequently lose a neutral molecule of carbon monoxide.

[C₈H₆N]⁺: m/z 116 (M - Cl - CO)⁺

The table below outlines the predicted key fragments for this compound based on established fragmentation principles. libretexts.orgmiamioh.educhemicalbook.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Ratio | Proposed Fragment Ion | Formula | Remarks |

|---|---|---|---|

| 179/181 | Molecular Ion [M]⁺ | [C₉H₆ClNO]⁺ | Isotopic pattern for chlorine is expected. |

| 144 | [M - Cl]⁺ | [C₉H₆NO]⁺ | Formation of the stable acylium ion; likely the base peak. |

| 116 | [M - Cl - CO]⁺ | [C₈H₆N]⁺ | Loss of carbon monoxide from the acylium ion. |

X-ray Crystallography for Single Crystal Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the high reactivity of acyl chlorides like this compound makes them challenging to crystallize directly, the structures of their stable derivatives are frequently studied. nih.gov These studies provide invaluable insight into bond lengths, bond angles, and the conformational preferences of the molecule, which in turn influence the properties of materials derived from them, such as liquid crystals or pharmaceuticals. iucr.orgnih.gov

Crystal packing analysis examines how individual molecules are arranged in the crystal lattice. This arrangement is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netnih.gov In derivatives of this compound, the cyano group can participate in C-H···N hydrogen bonds, while the aromatic ring can engage in π-π stacking or C-H···π interactions. nih.goviucr.org These interactions are crucial in dictating the physical properties of the material, including its melting point, solubility, and morphology. The analysis of crystal packing in related cyanophenyl compounds often reveals layered or herringbone motifs. nih.govresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgresearchgate.net The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a map of close contacts.

The key outputs of this analysis are:

d_norm maps: These maps use a red-white-blue color scale to highlight intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii. Red spots are indicative of strong interactions like hydrogen bonds. nih.gov

For derivatives of this compound, Hirshfeld analysis would quantify the contributions of various interactions. Studies on structurally similar cyanophenyl derivatives show that H···H contacts typically account for the largest portion of the Hirshfeld surface. iucr.orgnih.gov The presence of the nitrogen atom from the cyano group introduces significant N···H contacts, while C···H/H···C and C···C contacts arise from the aromatic system. iucr.orgnih.gov

Table 2: Representative Contributions to Hirshfeld Surface from a Related Cyanophenyl Compound

| Interaction Type | Contribution Percentage (%) | Significance |

|---|---|---|

| H···H | 30 - 40% | Represents general van der Waals forces. iucr.orgnih.gov |

| C···H/H···C | 18 - 37% | Indicates π-system interactions and C-H···π bonds. iucr.orgnih.gov |

| N···H/H···N | 10 - 22% | Highlights the role of the cyano group in hydrogen bonding. nih.gov |

| O···H/H···O | 12 - 15% | Present in ester or ether derivatives, indicating C-H···O bonds. nih.gov |

Note: The data in this table is illustrative and based on published analyses of various cyanophenyl-containing crystal structures. iucr.orgnih.govnih.gov

Chromatographic Methods for Reaction Monitoring and Purification Assessment

Chromatographic techniques are essential for separating, identifying, and quantifying compounds in a mixture. They are routinely used to monitor the progress of a reaction involving this compound and to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile or thermally sensitive compounds. In the context of reactions using this compound, HPLC is ideal for monitoring the consumption of the starting material and the formation of the desired product. nih.gov

A typical HPLC setup for this purpose would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores. By running standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of the product's purity and the reaction yield. nih.gov The method's high resolution allows for the separation of the main product from unreacted starting materials, by-products, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. rsc.org While this compound itself might be analyzed by GC, it is more commonly used to analyze the volatile products of its reactions, such as esters formed with small alcohols or in identifying isomeric by-products from reactions like Friedel-Crafts acylation. researchgate.netresearchgate.net

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. This technique is highly effective for unambiguously identifying regioisomers that may be difficult to distinguish by other methods. researchgate.net

Structure Reactivity Relationships and Substituent Effects in 4 Cyano 3 Methylbenzoyl Chloride

Electronic and Steric Effects of the Cyano Group on Acyl Reactivity and Aromatic Substitution

The cyano (-CN) group is a potent electron-withdrawing group (EWG) that significantly influences the reactivity of the acyl chloride and the aromatic ring in 4-Cyano-3-methylbenzoyl chloride. Its effects are twofold, stemming from both electronic and steric factors.

Electronic Effects:

The cyano group exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-withdrawing resonance effect (-M). This dual nature drastically increases the electrophilicity of the carbonyl carbon in the acyl chloride functional group. This heightened electrophilicity makes the compound highly susceptible to nucleophilic attack, a key step in acylation reactions. In essence, the cyano group enhances the reactivity of the acyl chloride towards nucleophiles like alcohols and amines, facilitating the formation of esters and amides, respectively.

Furthermore, the electron-withdrawing properties of the cyano group impact the aromatic ring's reactivity. By withdrawing electron density, it deactivates the ring towards electrophilic aromatic substitution. However, it also plays a crucial role in stabilizing negative charges, which can be a determining factor in certain reaction pathways. wikipedia.org

Steric Effects:

While the electronic effects of the cyano group are dominant, its linear geometry means it exerts a minimal steric hindrance at the para-position (position 4) relative to the benzoyl chloride group. This lack of bulkiness allows for relatively unobstructed access of nucleophiles to the electrophilic carbonyl carbon.

Electronic and Steric Effects of the Methyl Group on Acyl Reactivity and Aromatic Substitution

The methyl (-CH3) group, positioned at the meta-position (position 3) in this compound, introduces a different set of electronic and steric influences compared to the cyano group.

Electronic Effects:

The methyl group is a weak electron-donating group (EDG). It exerts a positive inductive effect (+I) and a hyperconjugative effect. This electron-donating nature slightly counteracts the powerful electron-withdrawing effect of the cyano group. However, due to its meta position, the methyl group's electronic influence on the carbonyl carbon of the acyl chloride is less pronounced than that of the para-positioned cyano group. Alkyl groups, in general, are known to stabilize carbocations, which can be relevant in reactions proceeding through an SN1-like mechanism. libretexts.org

Steric Effects:

The methyl group at the 3-position introduces a degree of steric hindrance. This can influence the approach of nucleophiles to the adjacent carbonyl carbon of the acyl chloride. While not as sterically demanding as larger alkyl groups, its presence can affect the rate and selectivity of reactions, particularly with bulky nucleophiles. libretexts.org Studies on related compounds have shown that even a methyl group can introduce steric clashes that influence binding and reactivity. nih.gov

The interplay between the electron-donating methyl group and the electron-withdrawing cyano group creates a unique electronic environment within the molecule, influencing both its acyl reactivity and the potential for further substitution on the aromatic ring.

Comparative Analysis of Reactivity and Selectivity with Analogous Substituted Benzoyl Chlorides

The reactivity of this compound is best understood when compared to its structural analogs. The electronic and steric contributions of each substituent become evident in these comparisons.

Comparison with 4-Cyanobenzoyl Chloride

4-Cyanobenzoyl chloride serves as a direct comparison to assess the effect of the 3-methyl group.

| Feature | This compound | 4-Cyanobenzoyl Chloride |

| Substituents | 4-Cyano, 3-Methyl | 4-Cyano |

| Electronic Effect on Acyl Carbon | The electron-withdrawing cyano group increases electrophilicity, slightly offset by the electron-donating methyl group. | The strong electron-withdrawing cyano group significantly increases the electrophilicity of the carbonyl carbon. |

| Steric Hindrance at Acyl Carbon | The methyl group at the 3-position introduces some steric hindrance to the approaching nucleophile. | Minimal steric hindrance at the acyl carbon from the para-cyano group. |

| Expected Reactivity | Expected to be slightly less reactive than 4-cyanobenzoyl chloride due to the +I effect and steric hindrance of the methyl group. | Highly reactive towards nucleophiles due to the strong -I and -M effects of the cyano group. ontosight.ai |

The primary difference is the presence of the methyl group in the 3-position. This methyl group introduces a weak electron-donating effect and some steric hindrance, both of which would be expected to slightly decrease the reactivity of the acyl chloride compared to 4-cyanobenzoyl chloride, where the only substituent effect on the ring is the strong electron-withdrawing cyano group.

Comparison with 3-Methylbenzoyl Chloride

Comparing this compound with 3-methylbenzoyl chloride highlights the powerful influence of the cyano group.

| Feature | This compound | 3-Methylbenzoyl Chloride |

| Substituents | 4-Cyano, 3-Methyl | 3-Methyl |

| Electronic Effect on Acyl Carbon | The dominant electron-withdrawing cyano group greatly increases the electrophilicity of the carbonyl carbon. | The electron-donating methyl group slightly decreases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. |

| Steric Hindrance at Acyl Carbon | The methyl group provides some steric hindrance. | The methyl group provides the same degree of steric hindrance. |

| Expected Reactivity | Expected to be significantly more reactive than 3-methylbenzoyl chloride due to the strong electron-withdrawing nature of the cyano group. | Less reactive than unsubstituted benzoyl chloride and significantly less reactive than this compound. guidechem.comlookchem.com |

The addition of the cyano group at the 4-position drastically increases the electrophilicity of the carbonyl carbon, making this compound a much more reactive acylating agent than 3-methylbenzoyl chloride. guidechem.comlookchem.com

Comparison with 4-Cyano-3-fluorobenzoyl Chloride

This comparison illustrates the relative electronic effects of a methyl group versus a fluorine atom at the 3-position.

| Feature | This compound | 4-Cyano-3-fluorobenzoyl Chloride |

| Substituents | 4-Cyano, 3-Methyl | 4-Cyano, 3-Fluoro |

| Electronic Effect on Acyl Carbon | The electron-donating methyl group slightly counteracts the electron-withdrawing effect of the cyano group. | The highly electronegative fluorine atom acts as a strong electron-withdrawing group through its inductive effect (-I), further enhancing the electrophilicity of the carbonyl carbon in synergy with the cyano group. |

| Steric Hindrance at Acyl Carbon | The methyl group provides some steric hindrance. | The fluorine atom is smaller than a methyl group and thus exerts less steric hindrance. |

| Expected Reactivity | Less reactive than 4-Cyano-3-fluorobenzoyl chloride. | Highly reactive due to the combined strong electron-withdrawing effects of both the cyano and fluoro groups, making it a potent acylating agent. |

The substitution of the methyl group with a fluorine atom significantly increases the reactivity of the benzoyl chloride. Fluorine is a strong electron-withdrawing group, and its presence, along with the cyano group, makes the carbonyl carbon of 4-Cyano-3-fluorobenzoyl chloride exceptionally electrophilic.

Quantitative Structure-Activity Relationships (QSAR) in Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov For compounds derived from this compound, QSAR studies can provide valuable insights into how structural modifications influence their properties.

Derivatives of this compound, such as amides and esters formed through reactions with various amines and alcohols, will have a range of biological activities. QSAR models for these derivatives would typically involve calculating a variety of molecular descriptors.

Key Molecular Descriptors in QSAR Studies:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moments, and HOMO/LUMO energies. For derivatives of this compound, the electronic effects of the cyano and methyl groups, as well as the newly introduced functionalities, would be critical. For instance, the presence of electron-withdrawing groups can be important for certain biological interactions. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, and surface area. The steric bulk of the substituent introduced by the acylation reaction would be a key parameter.

Hydrophobic Descriptors: These, like the partition coefficient (logP), quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR study on a series of amides derived from this compound and various primary amines might reveal that the biological activity is positively correlated with the hydrophobicity of the amine substituent and negatively correlated with its steric bulk. Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Future Research Directions and Translational Impact

Development of Chemo- and Regioselective Catalytic Transformations

The strategic placement of the cyano and methyl groups on the benzoyl chloride ring presents both challenges and opportunities for selective chemical reactions. Future research will likely focus on developing novel catalytic systems that can precisely target specific sites on the molecule, a concept known as chemo- and regioselectivity. This will enable chemists to perform reactions at one functional group without affecting the others, leading to more efficient and cleaner synthetic processes. For instance, catalysts could be designed to facilitate reactions at the acyl chloride for amide or ester formation while leaving the cyano group intact for subsequent transformations like reduction or cycloaddition. The development of such selective catalysts is paramount for creating complex molecular architectures with high precision and minimal byproducts.

Integration into Flow Chemistry Systems for Continuous Production

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry for manufacturing due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, and the potential for seamless integration of multiple reaction steps. almacgroup.com The synthesis and subsequent reactions of 4-Cyano-3-methylbenzoyl chloride are well-suited for adaptation to continuous flow systems. Future research will aim to develop robust and scalable flow processes for its production and utilization. This will involve optimizing reaction conditions, designing efficient mixing and reactor technologies, and integrating in-line analytical techniques for real-time monitoring and control. The successful implementation of flow chemistry will lead to more efficient, cost-effective, and sustainable manufacturing of products derived from this key intermediate.

Exploration of New Synthetic Pathways for Complex Target Molecules

The reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of complex organic molecules. Researchers are continuously exploring new synthetic routes that leverage its unique chemical properties. For example, the cyano group can be transformed into various nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and agrochemicals. The acyl chloride can be used to introduce the substituted benzoyl moiety into larger molecules, influencing their biological activity and physical properties. Future endeavors will focus on designing innovative multi-step synthetic sequences that utilize this compound to access novel and intricate molecular scaffolds, expanding the accessible chemical space for various applications.

Advanced Applications in Drug Discovery Building Blocks and Lead Optimization